2-[4-(4-chloro-2-nitrophenoxy)phenyl]-2-oxoethyl 4,6-dimethyl-2-oxo-2H-pyran-5-carboxylate
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Overview
Description
2-[4-(4-chloro-2-nitrophenoxy)phenyl]-2-oxoethyl 4,6-dimethyl-2-oxo-2H-pyran-5-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a chlorinated nitrophenyl group, a phenoxy group, and a pyran ring, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-chloro-2-nitrophenoxy)phenyl]-2-oxoethyl 4,6-dimethyl-2-oxo-2H-pyran-5-carboxylate typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-chloro-2-nitrophenol with 4-bromophenol in the presence of a base to form the phenoxy intermediate. This intermediate is then reacted with ethyl 4,6-dimethyl-2-oxo-2H-pyran-5-carboxylate under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[4-(4-chloro-2-nitrophenoxy)phenyl]-2-oxoethyl 4,6-dimethyl-2-oxo-2H-pyran-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chlorinated phenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents such as sodium borohydride for reduction reactions, and bases like sodium hydroxide for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can produce various substituted phenyl derivatives.
Scientific Research Applications
2-[4-(4-chloro-2-nitrophenoxy)phenyl]-2-oxoethyl 4,6-dimethyl-2-oxo-2H-pyran-5-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-(4-chloro-2-nitrophenoxy)phenyl]-2-oxoethyl 4,6-dimethyl-2-oxo-2H-pyran-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A similar compound used in various chemical reactions and synthesis processes.
Fluorine compounds: Share some structural similarities and are used in diverse chemical applications.
Uniqueness
2-[4-(4-chloro-2-nitrophenoxy)phenyl]-2-oxoethyl 4,6-dimethyl-2-oxo-2H-pyran-5-carboxylate is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C22H16ClNO8 |
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Molecular Weight |
457.8 g/mol |
IUPAC Name |
[2-[4-(4-chloro-2-nitrophenoxy)phenyl]-2-oxoethyl] 2,4-dimethyl-6-oxopyran-3-carboxylate |
InChI |
InChI=1S/C22H16ClNO8/c1-12-9-20(26)31-13(2)21(12)22(27)30-11-18(25)14-3-6-16(7-4-14)32-19-8-5-15(23)10-17(19)24(28)29/h3-10H,11H2,1-2H3 |
InChI Key |
SNARXHMCQLEWIM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC(=C1C(=O)OCC(=O)C2=CC=C(C=C2)OC3=C(C=C(C=C3)Cl)[N+](=O)[O-])C |
Origin of Product |
United States |
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